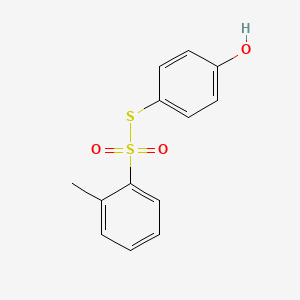
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate is an organic compound that features a sulfonothioate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate typically involves the reaction of 4-hydroxybenzenethiol with 2-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Thiols or sulfides.
Substitution: Ethers or esters.
Scientific Research Applications
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate exerts its effects involves the interaction of the sulfonothioate group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonic acid: Similar structure but lacks the sulfonothioate group.
2-Methylbenzenesulfonyl chloride: Similar structure but lacks the hydroxyl group.
4-Hydroxybenzenethiol: Similar structure but lacks the sulfonothioate group.
Uniqueness
S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate is unique due to the presence of both the hydroxyl and sulfonothioate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules.
Properties
CAS No. |
95965-99-4 |
|---|---|
Molecular Formula |
C13H12O3S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-(2-methylphenyl)sulfonylsulfanylphenol |
InChI |
InChI=1S/C13H12O3S2/c1-10-4-2-3-5-13(10)18(15,16)17-12-8-6-11(14)7-9-12/h2-9,14H,1H3 |
InChI Key |
SCDRHBKYXAVEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















